Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a thiazolidine ring substituted with a 4-(trifluoromethyl)phenyl group. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-deficient nature, making it valuable in materials science and medicinal chemistry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-4-1-10(2-5-12)16-23(7-8-25-16)15(24)11-3-6-13-14(9-11)22-26-21-13/h1-6,9,16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXJFAVMOUZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with thiazolidinones. The structural motifs present in this compound suggest potential applications in various therapeutic areas, particularly in anti-infective and anticancer activities.
Antiviral Activity
Recent studies have indicated that derivatives of thiadiazoles and thiazolidinones exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown effectiveness against various RNA viruses. The mechanism often involves inhibition of viral polymerases or interference with viral replication processes.
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | Virus Targeted | EC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCV | 0.35 | |
| Compound B | TMV | 30.57 | |
| Compound C | DENV | 0.96 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that thiazolidinone derivatives can exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidinone scaffold can enhance activity.
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 15.62 | |
| Compound E | E. coli | 22 | |
| Compound F | S. typhimurium | 24 |
Case Studies
- Antiviral Screening : A study evaluating a series of thiazolidinone derivatives demonstrated that certain compounds exhibited EC50 values lower than 1 μM against hepatitis C virus (HCV), highlighting their potential as antiviral agents.
- Antimicrobial Evaluation : In vitro studies showed that a derivative related to this compound significantly inhibited the growth of multiple bacterial strains with MIC values ranging from 15 to 30 μg/mL.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For antiviral activity, it may inhibit key enzymes involved in viral replication, while its antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or function.
Chemical Reactions Analysis
Key Structural Features and Reactivity Insights
-
Benzothiadiazole Core : The benzo[c] thiadiazole group is electron-deficient, enabling electrophilic substitution or nucleophilic aromatic substitution under specific conditions[^6^].
-
Thiazolidine Ring : The 2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl substituent introduces steric bulk and electron-withdrawing effects from the trifluoromethyl group, influencing cyclization and coupling reactions[^3^][^5^].
-
Methanone Linkage : The ketone bridge between the two heterocycles may participate in nucleophilic additions or act as a directing group in metal-catalyzed cross-couplings[^8^].
2.1. Thiazolidine Formation
-
Cyclization with Thioureas : Thiazolidine rings are often synthesized via Hantzsch-type reactions. For example, α-haloketones react with thioureas or thiouracil derivatives to form thiazolidinones (Scheme 1)[^3^]:
-
Microwave-Assisted Domino Reactions : Efficient one-pot protocols using propargyl bromides and thioureas under microwave irradiation yield substituted thiazolidines with high enantioselectivity[^3^].
2.2. Functionalization of the Trifluoromethylphenyl Group
-
Electrophilic Substitution : The trifluoromethyl group is meta-directing, favoring reactions such as nitration or sulfonation at the para position relative to the CF₃ group[^4^].
-
Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl/heteroaryl groups to the thiazolidine ring (Scheme 2)[^5^]:
Reactivity of the Methanone Linkage
-
Nucleophilic Additions : The ketone can undergo Grignard or organozinc additions to form tertiary alcohols, though steric hindrance from adjacent heterocycles may limit reactivity[^8^].
-
Reductive Amination : Conversion to secondary amines using NaBH₃CN or catalytic hydrogenation (e.g., H₂/Pd-C) is feasible[^7^].
Biological Activity and Functional Derivatives
While biological data for this exact compound are unavailable, structurally related analogs exhibit pharmacological properties:
| Derivative Class | Biological Activity | Key Reference |
|---|---|---|
| 2-Aminothiazoles | Vanin-1 enzyme inhibition | [^5^] |
| Thiazolidin-4-ones | Opioid receptor modulation | [^7^] |
| 5-Arylthiazoles | Antibacterial agents | [^6^] |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- The trifluoromethyl group in the target compound contrasts with the methoxy group in its closest analogue (), altering electronic properties (electron-withdrawing vs. donating) and lipophilicity .
- Compared to DTCPB and DTCTB (), the target compound lacks the carbonitrile group but incorporates a thiazolidine ring, which may enhance solubility in polar solvents compared to the rigid, planar structures of DTCPB/DTCTB .
Electronic and Spectral Properties
For example:
- C=O Stretching: In , compounds with benzamide groups (e.g., 8a) exhibit C=O peaks at 1679–1605 cm⁻¹ . The target compound’s methanone group is expected to show a similar peak, but the electron-withdrawing trifluoromethyl group may further increase the wavenumber due to reduced conjugation .
- ^1H-NMR : The thiazolidine protons in the target compound may resonate downfield (~3.5–4.5 ppm) compared to the pyridine protons in 8a (2.49–2.63 ppm for CH3 groups) due to ring current effects .
Key Observations :
- The target compound’s synthesis may involve thiazolidine ring formation via condensation of a benzo[c][1,2,5]thiadiazole carbonyl derivative with a 4-(trifluoromethyl)phenyl-substituted cysteamine, analogous to methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
